molecular formula C18H14BrNO4 B4050146 3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

Cat. No.: B4050146
M. Wt: 388.2 g/mol
InChI Key: YZKABBGLDKTPAM-UHFFFAOYSA-N
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Description

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a synthetic organic compound that features a bromobenzyl group attached to a propanoate moiety, which is further linked to an indole derivative

Scientific Research Applications

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves the reaction of 3-bromobenzyl bromide with 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the bromobenzyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: This compound shares the indole core but has a phenylacetamide group instead of a bromobenzyl group.

    5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl derivatives: These compounds have additional bromine atoms on the indole ring, which can influence their reactivity and biological activity.

Uniqueness

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties. The combination of the indole core with the bromobenzyl moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-bromophenyl)methyl 2-(2,3-dioxoindol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-11(18(23)24-10-12-5-4-6-13(19)9-12)20-15-8-3-2-7-14(15)16(21)17(20)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKABBGLDKTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC(=CC=C1)Br)N2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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